(4S)-4-butyl-L-glutamic acid

Description

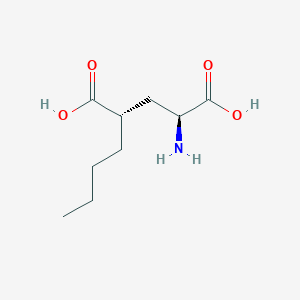

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-2-amino-4-butylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580536 | |

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-45-7 | |

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4S)-4-butyl-L-glutamic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (4S)-4-Butyl-L-glutamic Acid

Abstract

This compound is a non-proteinogenic amino acid analogue of L-glutamic acid, characterized by a butyl substituent at the C4 position. As a molecule of interest for researchers in neuroscience and drug development, particularly in the context of glutamate receptor and transporter modulation, a thorough understanding of its chemical properties is paramount. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. It covers stereochemistry, physicochemical characteristics, spectroscopic signatures, a plausible synthetic strategy, and robust analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who require a detailed chemical foundation for handling, characterizing, and utilizing this compound in their work.

Chemical Structure and Stereochemistry

This compound, also systematically named (2S,4S)-2-amino-4-butylpentanedioic acid, possesses two chiral centers at the C2 (α-carbon) and C4 (γ-carbon) positions. The "L" designation refers to the (S) configuration at the α-carbon, consistent with naturally occurring amino acids. The "(4S)" designation specifies the stereochemistry at the substituted γ-carbon. This specific stereoisomer is crucial, as biological activity of glutamate analogues is often highly dependent on precise stereochemical configurations.

The butyl group introduces significant lipophilicity to the side chain compared to the parent L-glutamic acid, which can influence its interaction with biological targets, solubility, and metabolic stability.

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific analogue is not widely published, its properties can be reliably predicted based on its structure and comparison with L-glutamic acid and other 4-substituted analogues. The introduction of the four-carbon alkyl chain is the primary determinant of its unique characteristics.

| Property | Value / Description | Rationale & Scientific Insight |

| CAS Number | 14344-45-7 | Unique identifier for this specific chemical substance.[1] |

| Molecular Formula | C₉H₁₇NO₄ | Derived from its atomic composition. |

| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Predicted: White to off-white crystalline solid | Typical appearance for amino acids and their derivatives. |

| pKa Values | α-COOH: ~2.1γ-COOH: ~4.4α-NH₃⁺: ~9.5 | The pKa of the α-carboxyl and α-amino groups are expected to be similar to L-glutamic acid.[2] The butyl group's electron-donating inductive effect may slightly increase the pKa of the adjacent γ-carboxyl group compared to glutamic acid's ~4.3.[3] |

| Solubility | Predicted: Soluble in acidic/basic aqueous solutions and polar organic solvents (e.g., methanol, DMSO). Limited solubility in neutral water and low solubility in nonpolar solvents (e.g., hexane). | The zwitterionic nature at neutral pH limits water solubility. The butyl group enhances solubility in organic solvents compared to L-glutamic acid.[4][5] Solubility in aqueous solutions is greatly increased at pH values below the α-COOH pKa or above the α-NH₃⁺ pKa due to salt formation. |

| Optical Rotation | Not determined. | The specific rotation would need to be experimentally measured and would be a key parameter for confirming the enantiomeric purity of a synthesized batch. |

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

(Predicted for D₂O, 500 MHz)

| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Insight |

| Hα (C2-H) | ~3.8 | dd | Coupled to the two diastereotopic Hβ protons. |

| Hβ (C3-H₂) | ~2.1 - 2.3 | m | Complex multiplet due to coupling with Hα and Hγ. These protons are diastereotopic. |

| Hγ (C4-H) | ~2.4 - 2.6 | m | Complex multiplet due to coupling with Hβ protons and the adjacent CH₂ of the butyl group. |

| Butyl-CH₂ (α') | ~1.4 - 1.6 | m | Protons adjacent to the chiral C4 center. |

| Butyl-CH₂ (β', γ') | ~1.2 - 1.4 | m | Overlapping signals from the central part of the butyl chain. |

| Butyl-CH₃ | ~0.9 | t | Triplet from coupling to the adjacent CH₂ group. |

Insight: The key diagnostic signals are the upfield triplet for the butyl methyl group and the complex multiplets for the backbone protons. The exact shifts and coupling constants of the Hβ and Hγ protons are sensitive indicators of the molecule's preferred conformation in solution. Comparison with the spectrum of L-glutamic acid would show the disappearance of one Hγ proton signal and the appearance of the butyl group signals.[6][7]

¹³C NMR Spectroscopy

(Predicted for D₂O, 125 MHz)

| Carbon Assignment | Predicted Shift (ppm) | Rationale |

| α-COOH (C1) | ~175 | Typical chemical shift for an α-carboxylic acid carbon in an amino acid. |

| γ-COOH (C5) | ~180 | The γ-carboxyl carbon is typically downfield compared to the α-carboxyl. |

| Cα (C2) | ~55 | Standard shift for the α-carbon of glutamic acid. |

| Cγ (C4) | ~40 - 45 | The substitution with a butyl group will shift this carbon significantly compared to the C4 of glutamic acid (~34 ppm). |

| Cβ (C3) | ~30 - 35 | Shift influenced by the substitution at the adjacent C4 position. |

| Butyl-C (α') | ~30 - 35 | Aliphatic carbon adjacent to the backbone. |

| Butyl-C (β') | ~28 | Aliphatic carbon. |

| Butyl-C (γ') | ~22 | Aliphatic carbon. |

| Butyl-C (δ') | ~14 | Terminal methyl carbon, characteristically upfield. |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This is the preferred method for soft ionization.

-

Positive Mode: Expected [M+H]⁺ = 204.24

-

Negative Mode: Expected [M-H]⁻ = 202.22

-

-

Electron Impact (EI-MS) Fragmentation: While less common for this type of molecule, EI-MS would yield characteristic fragments.

-

A prominent fragment would arise from the loss of the γ-carboxyl group (-COOH, 45 Da) and parts of the butyl chain.[8]

-

Loss of water (-H₂O, 18 Da) is also a common fragmentation pathway.

-

-

Analytical Consideration: When using LC-MS, it is crucial to be aware of the potential for in-source cyclization of glutamic acid and its derivatives to form pyroglutamic acid analogues.[9] This can lead to an artifact peak at [M-H₂O+H]⁺. Chromatographic separation is therefore essential to distinguish the true analyte from this artifact.

Proposed Synthesis and Characterization Workflow

A robust and stereoselective synthesis is critical. Based on established methodologies for similar 4-substituted glutamic acid derivatives, an asymmetric Michael (1,4-conjugate) addition is a highly plausible and effective strategy.[10][11]

Caption: Proposed workflow for synthesis and quality control.

Chemical Reactivity and Stability

-

Functional Group Reactivity: The molecule contains three primary functional groups: two carboxylic acids and one primary amine. These groups can undergo standard reactions (e.g., esterification, amidation, N-acylation) and are key to its zwitterionic character.

-

Stability:

-

Thermal Stability: Like L-glutamic acid, the 4-butyl derivative is susceptible to intramolecular cyclization upon heating in aqueous solution, forming the corresponding 4-butyl-pyroglutamic acid.[12] This is an important consideration during sample preparation, storage of solutions, and certain analytical techniques like GC-MS that require high temperatures.

-

pH Stability: The compound is stable across a wide pH range at ambient temperature. However, extreme pH combined with high temperature can accelerate degradation or racemization.[12]

-

Storage: For long-term storage, the compound should be kept as a solid in a cool, dry, and dark place to prevent degradation.[13] Solutions should be prepared fresh or stored frozen at -20°C or below for short durations.

-

Recommended Analytical Protocol: Purity and Identity Verification by LC-MS/MS

This protocol provides a self-validating system for the routine analysis of this compound, ensuring accuracy by separating the analyte from potential impurities and degradation products.

-

Objective: To determine the purity and confirm the identity of the target compound.

-

Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Methodology:

-

Column Selection: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is an excellent starting point. The butyl group provides sufficient retention for this mode of chromatography.

-

Rationale: C18 columns provide robust separation for moderately polar to nonpolar analytes. The increased lipophilicity of the target molecule makes it well-suited for this stationary phase.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid acts as a proton source, promoting good peak shape and efficient ionization in positive ESI mode.

-

-

Gradient Elution:

-

Start at 2-5% B, hold for 1 minute.

-

Ramp to 95% B over 5-7 minutes.

-

Hold at 95% B for 2 minutes (column wash).

-

Return to initial conditions and re-equilibrate for 3 minutes.

-

Rationale: A gradient is necessary to elute the polar analyte effectively while also washing out any more nonpolar impurities. This gradient should be optimized to ensure baseline separation from the potential pyroglutamic acid derivative, which would elute later due to its increased neutrality and lipophilicity.

-

-

Mass Spectrometer Conditions (Positive ESI):

-

Full Scan (Identity): Scan a range of m/z 100-300 to confirm the presence of the [M+H]⁺ ion at 204.24.

-

Targeted MS/MS (Purity & Confirmation): Use Multiple Reaction Monitoring (MRM).

-

Parent Ion (Q1): m/z 204.2

-

Product Ions (Q3): Select 2-3 characteristic fragment ions (e.g., loss of H₂O, loss of COOH). This requires initial optimization by infusing a pure standard.

-

-

Rationale: MRM provides exceptional sensitivity and selectivity, allowing for accurate quantification and purity assessment even in complex matrices. Monitoring multiple transitions confirms the identity of the peak and reduces the likelihood of false positives.[9]

-

-

System Validation:

-

Analyze a blank (solvent) injection to ensure no system contamination.

-

Inject a known standard to confirm retention time and MS/MS response.

-

Spike a sample with a small amount of standard to confirm peak identity if necessary.

-

-

Conclusion

This compound presents a unique chemical profile defined by its specific stereochemistry and the lipophilic butyl side chain. While direct experimental data is limited, a robust understanding of its properties can be achieved through predictive analysis grounded in the principles of organic chemistry and data from related analogues. Its synthesis is plausibly achieved through stereoselective conjugate addition. Characterization requires a suite of modern analytical techniques, with a particular emphasis on chromatography to ensure stereochemical and chemical purity, and mass spectrometry designed to avoid common artifacts like in-source cyclization. This guide provides the foundational chemical knowledge required for scientists to confidently incorporate this compound into their research and development pipelines.

References

-

Akkinepalli, R. R., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(22), 5496. Available at: [Link]

-

Baishixing. (n.d.). L-Glutamic Acid α-tert-Butyl Ester. Retrieved January 13, 2026, from a URL similar to [Link]

- Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858.

- ResearchGate. (n.d.). Enantioselective synthesis of new 4-substituted glutamic acid derivatives.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). (4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid. Retrieved January 13, 2026, from [Link]

- ResearchGate. (2023). Interfacial behavior of alkylated glutamic acid.

-

The Biology Project, University of Arizona. (n.d.). Amino Acids - Glutamic acid. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). L-Glutamic acid, 3TBDMS derivative. Retrieved January 13, 2026, from [Link]

-

Trif, M., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. International Journal of Molecular Sciences, 24(10), 8829. Available at: [Link]

- ResearchGate. (n.d.). Mass Spectrometry of Glutamic Acid and Glutamine in the Gas Phase.

- ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted....

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000037 - L-Glutamic Acid. Retrieved January 13, 2026, from [Link]

-

Appt, V. C., et al. (2019). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Journal of The American Society for Mass Spectrometry, 30(10), 2133–2137. Available at: [Link]

- Studii şi Cercetări de Chimie. (2012).

- ResearchGate. (n.d.). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Amino Acids - Glutamic acid [biology.arizona.edu]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. L-Glutamic Acid α-tert-Butyl Ester | GLP-1 & Peptide Raw Material | Baishixing [aminoacids-en.com]

A Technical Guide to the Stereoselective Synthesis of (4S)-4-butyl-L-glutamic Acid

Authored by: A Senior Application Scientist

Abstract

(4S)-4-butyl-L-glutamic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its potential as a selective ligand for glutamate receptors and other neurological targets. This technical guide provides an in-depth, research-grade overview of a robust and stereoselective synthetic route to this compound. The methodology detailed herein is grounded in established principles of asymmetric synthesis, leveraging a chiral glutamic acid scaffold to control the stereochemistry at the C4 position. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of 4-Substituted Glutamic Acid Analogs

(S)-Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). Its analogs, particularly those substituted at the C4 position, are crucial tools for probing the structure and function of glutamate receptors (e.g., NMDA, AMPA, and kainate receptors) and excitatory amino acid transporters (EAATs).[1][2] The stereochemistry at the C4 position is often critical for biological activity, dictating the compound's potency and selectivity. The synthesis of enantiomerically pure 4-alkyl-L-glutamic acids, such as the target molecule this compound, therefore presents a significant synthetic challenge that requires precise stereocontrol.

The synthetic strategy outlined in this guide focuses on the diastereoselective alkylation of a suitably protected L-glutamic acid derivative. This approach is advantageous as it utilizes a readily available chiral starting material and employs a chair-like chelated enolate intermediate to direct the incoming electrophile, thereby ensuring the desired (4S) configuration.[3]

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that can be conceptually broken down into three main stages:

-

Protection of L-Glutamic Acid: The starting material, L-glutamic acid, possesses multiple reactive functional groups (two carboxylic acids and one primary amine). To achieve regioselective alkylation at the C4 position, these groups must be appropriately protected.

-

Stereoselective Alkylation: This is the key stereochemistry-defining step. A dianion is generated from the protected glutamic acid, which is then alkylated with a butyl electrophile. The inherent chirality of the starting material and the formation of a rigid chelated intermediate guide the alkylation to occur stereoselectively.

-

Deprotection: The final stage involves the removal of all protecting groups to yield the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

Stage 1: Preparation of the Protected Glutamic Acid Scaffold

The success of the stereoselective alkylation hinges on a robust protecting group strategy. We will utilize a combination of tert-butoxycarbonyl (Boc) for the amine, a tert-butyl (t-Bu) ester for the α-carboxylic acid, and an allyl ester for the γ-carboxylic acid. This orthogonal protection scheme allows for selective manipulation later in the synthesis if needed.

Protocol 3.1.1: Synthesis of N-Boc-L-glutamic acid α-tert-butyl ester (1)

This compound can be prepared from commercially available L-glutamic acid. The procedure involves the protection of the amino group with a Boc group, followed by the selective esterification of the α-carboxylic acid.[4][5] Alternatively, this starting material is commercially available.

Protocol 3.1.2: Synthesis of 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate (2)

This protocol follows a Mitsunobu esterification procedure, which is known for its mild conditions and high yields.[3]

-

Materials:

-

N-Boc-L-glutamic acid α-tert-butyl ester (1)

-

Triphenylphosphine (PPh₃)

-

Allyl alcohol

-

Diisopropylazodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve N-Boc-L-glutamic acid α-tert-butyl ester (1) (1.0 equiv.), triphenylphosphine (1.3 equiv.), and allyl alcohol (1.3 equiv.) in anhydrous THF in a round-bottom flask.

-

Cool the mixture in an ice bath (0 °C).

-

Add diisopropylazodicarboxylate (DIAD) (1.3 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield compound 2 .

-

Stage 2: Stereoselective Alkylation

This is the crucial step where the butyl group is introduced at the C4 position with the desired (S) stereochemistry. The reaction proceeds through the formation of a lithium enolate, which adopts a rigid chair-like conformation. The bulky protecting groups direct the incoming butyl iodide to attack from the less sterically hindered face, resulting in the desired diastereomer.[3]

Caption: Logic of the stereoselective alkylation step.

Protocol 3.2.1: Synthesis of 1-Allyl 5-(tert-butyl) (2S,4S)-4-butyl-2-((tert-butoxycarbonyl)amino)pentanedioate (3)

-

Materials:

-

5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate (2)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

-

Butyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the protected glutamic acid derivative (2) (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add LiHMDS solution (2.2 equiv.) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours to ensure complete enolate formation.

-

Add butyl iodide (1.5 equiv.) dropwise as a solution in anhydrous THF.

-

Allow the alkylation to proceed at -78 °C overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the diastereomerically pure compound 3 .

-

Stage 3: Global Deprotection

The final step involves the removal of the Boc, t-Bu, and allyl protecting groups to yield the final product. This is typically achieved under acidic conditions.

Protocol 3.3.1: Synthesis of this compound (4)

-

Materials:

-

Protected (2S,4S)-4-butyl-L-glutamic acid derivative (3)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Scavenger for the allyl group (e.g., phenylsilane or dimedone)

-

-

Procedure:

-

Allyl Deprotection: Dissolve compound 3 in DCM. Add the palladium catalyst (0.1 equiv.) and the scavenger (e.g., phenylsilane, 3 equiv.). Stir at room temperature until the allyl group is cleaved (monitor by TLC). Work up the reaction to isolate the intermediate carboxylic acid.

-

Boc and t-Bu Deprotection: Dissolve the product from the previous step in a solution of TFA in DCM (e.g., 25-50% v/v).

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The crude product can be purified by recrystallization or by ion-exchange chromatography to yield the final product, This compound (4) .

-

Data Summary and Expected Results

The following table summarizes the expected outcomes for each key step of the synthesis. Yields and diastereomeric ratios are based on literature precedents for similar alkylations.[3]

| Step No. | Reaction | Starting Material | Product | Expected Yield | Key Analytical Data |

| 3.1.2 | Mitsunobu Esterification | 1 | 2 | >80% | ¹H NMR, ¹³C NMR, MS |

| 3.2.1 | Stereoselective Alkylation | 2 | 3 | ~70-75% | ¹H NMR (to confirm diastereoselectivity), ¹³C NMR, MS, Chiral HPLC |

| 3.3.1 | Global Deprotection | 3 | 4 | >90% | ¹H NMR, ¹³C NMR, High-Resolution MS, Optical Rotation |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of this compound. The key to this synthesis is the highly diastereoselective alkylation of a protected L-glutamic acid derivative, which effectively translates the stereochemistry of the starting material to the newly formed stereocenter at the C4 position. This methodology is not limited to the butyl derivative and can likely be extended to synthesize a variety of (4S)-4-alkyl-L-glutamic acid analogs by simply varying the electrophile used in the alkylation step. These compounds will continue to be valuable probes for neurochemical research and as starting points for the development of novel therapeutics targeting the central nervous system.

References

-

Tamura, O., Shiro, T., Ogasawara, M., Toyao, A., & Ishibashi, H. (2007). Stereoselective Syntheses of 4-Hydroxy 4-Substituted Glutamic Acids. The Journal of Organic Chemistry, 72(16), 6149–6158. [Link]

-

Wehbe, J., Rolland, V., Fruchier, A., Roumestant, M.-L., & Martinez, J. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858. [Link]

-

Tamura, O., et al. (2007). Stereoselective Syntheses of 4-Hydroxy 4-Substituted Glutamic Acids. Request PDF. [Link]

-

Sharir, H., et al. (2011). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. RSC Advances, 1(9), 1735. [Link]

-

Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester.

- Google Patents. (n.d.). US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-L-glutamic acid 1-tert-butyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to (4S)-4-butyl-L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4S)-4-butyl-L-glutamic acid, a non-proteinogenic amino acid with significant potential in neuroscience and drug discovery. By leveraging established synthetic strategies and analytical methods for analogous compounds, this document serves as a foundational resource for researchers aiming to synthesize, characterize, and investigate the biological activities of this molecule.

Introduction

This compound is a derivative of the principal excitatory neurotransmitter, L-glutamic acid, distinguished by the presence of a butyl group at the 4-position of the glutamate backbone. This structural modification offers a unique scaffold for probing the binding pockets of glutamate receptors and enzymes that metabolize glutamate. The stereochemistry at both the alpha-carbon (S) and the gamma-carbon (S) is critical for its specific interactions with biological targets. The Chemical Abstracts Service (CAS) number for this compound is 14344-45-7 .[1] The enantiomer, (4R)-4-Butyl-D-glutamic acid, is assigned CAS number 1217602-18-0.[2]

The introduction of an alkyl substituent on the glutamate scaffold can significantly alter its pharmacological profile, potentially leading to the development of selective agonists, antagonists, or enzyme inhibitors with therapeutic applications in neurological and psychiatric disorders.[3][4] This guide will detail a plausible synthetic route, purification strategies, analytical characterization methods, and potential avenues for biological investigation.

Physicochemical Properties

While experimental data for this compound is not extensively available, its physicochemical properties can be predicted based on its structure.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in aqueous solutions, with solubility dependent on pH. |

| Stereochemistry | (2S, 4S) |

| CAS Number | 14344-45-7[1] |

Synthetic Approach: A Proposed Enantioselective Synthesis

This approach offers excellent control over the stereochemistry at both the C2 and C4 positions, which is crucial for elucidating the structure-activity relationship of the final compound.

Conceptual Workflow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Diastereoselective Michael Addition

-

Preparation of the Chiral Glycine Enolate: A chiral glycine equivalent, such as a Schiff base derived from (S)-(-)-2-hydroxy-pinanone and glycine tert-butyl ester, is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate. The reaction is stirred at this temperature for 1 hour to ensure complete enolate formation.

-

Michael Addition: Ethyl 2-hexenoate (the Michael acceptor) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected diastereomeric adduct.

Step 2: Deprotection and Purification

-

Hydrolysis: The crude adduct is dissolved in a mixture of a strong acid (e.g., 6 M hydrochloric acid) and an organic co-solvent (e.g., dioxane) and heated to reflux. This step hydrolyzes the ester and imine protecting groups.

-

Purification: The resulting mixture of amino acid diastereomers is purified by ion-exchange chromatography. A strong cation exchange resin is typically used, with elution gradients of an appropriate buffer (e.g., ammonium hydroxide or hydrochloric acid) to separate the desired (2S, 4S) diastereomer from the others.

-

Isolation: The fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group and multiplets for the methylene groups), as well as signals for the protons on the glutamic acid backbone. The chemical shifts and coupling constants of the protons at the C2, C3, and C4 positions will be critical for confirming the relative stereochemistry. For L-glutamic acid in D₂O, characteristic peaks are observed around 3.74 ppm (triplet, C2-H), 2.07 ppm (multiplet, C3-H₂), and 2.48 ppm (multiplet, C4-H₂).[5] The butyl substitution at C4 will significantly alter the chemical shifts and splitting patterns of the C3 and C4 protons.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the presence of all nine carbon atoms in the molecule, including the two carboxyl carbons, the carbons of the butyl group, and the carbons of the glutamic acid backbone. For L-glutamic acid, the approximate chemical shifts are: C1 (177.36 ppm), C5 (184.09 ppm), C2 (57.36 ppm), C3 (29.73 ppm), and C4 (36.20 ppm).[6] The butyl group will introduce additional signals in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the accurate mass of the molecular ion, confirming the elemental composition (C₉H₁₇NO₄).

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to study the fragmentation pattern, which can provide further structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia, and carbon dioxide.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric and diastereomeric purity of the final product. A suitable chiral stationary phase, such as a crown ether-based column, can be used to separate the different stereoisomers.[8]

Potential Biological Activities and Research Applications

The structural similarity of this compound to L-glutamic acid suggests that it may interact with various components of the glutamatergic system.

Glutamate Receptor Modulation

The butyl group at the 4-position may confer selectivity for specific subtypes of ionotropic (NMDA, AMPA, kainate) or metabotropic glutamate receptors.[4][9]

-

Proposed Experiment: Investigate the binding affinity and functional activity of this compound at cloned and expressed glutamate receptor subtypes using radioligand binding assays and electrophysiological recordings.

Caption: Potential interactions with glutamate receptors.

Enzyme Inhibition

This compound could also act as an inhibitor of enzymes involved in glutamate metabolism, such as glutamate decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter GABA.[10]

-

Proposed Experiment: Evaluate the inhibitory potential of the compound against purified GAD or other relevant enzymes using in vitro enzyme activity assays.

Conclusion

This compound represents a valuable chemical tool for exploring the intricacies of the glutamatergic system. This guide provides a foundational framework for its synthesis, purification, and characterization, drawing upon established principles of organic chemistry and analytical science. The proposed avenues for biological investigation highlight the potential of this molecule to contribute to the development of novel therapeutics for a range of neurological and psychiatric conditions. Further research into this and related compounds is warranted to fully elucidate their pharmacological profiles and therapeutic potential.

References

- Ezquerra, J., Pedregal, C., Yruretagoyena, B., & Rubio, A. (1995). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry, 60(9), 2925–2930.

- Process for synthesizing l-y-methylene glutamic acid and analogs. (n.d.). Google Patents.

- Ezquerra, J., Pedregal, C., Yruretagoyena, B., Rubio, A., Carreño, M. C., & Escribano, A. (1995). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lit. American Chemical Society.

- O'Hagan, D. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 249–275.

- Process for synthesizing L-γ-methylene glutamic acid and analogs. (n.d.). Google Patents.

- Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. (n.d.). Agilent.

- Pu, X., et al. (2002). 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity. Journal of Medicinal Chemistry, 45(20), 4559–4570.

- 2-thiophenyl]-oxomethyl]amino]pentanedioic acid... (n.d.). Guidechem.

- ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. (2024). Ukrainian Chemistry Journal.

- Alkylation of enol

- Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts.

- 22.7 Alkylation of Enolate Ions. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. (2024, September 27). Ukrainian Chemistry Journal.

-

(4R)-4-Butyl-D-glutamic acid. (n.d.). PubChem. Retrieved from [Link]

- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. (n.d.). PubMed Central.

- Wehbe, J., Rolland, V., Fruchier, A., Roumestant, M.-L., & Martinez, J. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858.

- 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.

- Kuo, D., & Rando, R. R. (1981). Irreversible inhibition of glutamate decarboxylase by alpha-(fluoromethyl)glutamic acid. Biochemistry, 20(3), 506–511.

- Alkylation of Enol

-

Glutamate receptor. (n.d.). In Wikipedia. Retrieved from [Link]

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. (n.d.). Organic Syntheses Procedure.

- ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. (2025, August 6).

- Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfam

- Nγ-Alkyl Derivatives of L-Glutamine As Inhibitors of Glutamine-Utilizing Enzymes. (n.d.).

- THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUT

- Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. (n.d.). MDPI.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). (n.d.).

- An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. (n.d.).

- L-Glutamic acid. (n.d.). NIST WebBook. National Institute of Standards and Technology.

- Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives.

- Mass Spectrometry of Glutamic Acid and Glutamine in the Gas Phase. (2025, August 7).

- Glutamate, Glutamate Receptors, and Downstream Signaling P

- Blocking IgE with L-glutamic acid analogs as an alternative approach to allergy tre

- Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. (n.d.). PubMed.

- Ethylenedicysteine | CAS#14344-48-0 | metabolite of ethylene cysteine dimer. (n.d.). MedKoo.

- Glutamate Receptor Activity in Neuropsychiatric Disorders. (2022). 2022, Volume 3 - Issue 1.

- Glutamate and Glutamate Receptors. (n.d.).

- L-Glutamic Acid. (n.d.). BMRB entry bmse000037.

- Glutamate Receptor Ion Channels: Structure, Regulation, and Function. (n.d.). PubMed Central.

- 17 O MAS NMR of L-glutamic acid ⋅ HCl. Resolution of the four distinct... (n.d.).

- Tridecylic acid (13:0) (Compound). (n.d.). Exposome-Explorer - IARC.

- 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. (n.d.).

- Stearic Acid-9,10-d 2. (n.d.). Cayman Chemical.

Sources

- 1. CAS 14344-45-7 | (2S,4S)-2-amino-4-butylpentanedioic acid - Synblock [synblock.com]

- 2. (4R)-4-Butyl-D-glutamic acid | C9H17NO4 | CID 25417979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. bmse000037 L-Glutamic Acid at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Irreversible inhibition of glutamate decarboxylase by alpha-(fluoromethyl)glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4S)-4-butyl-L-glutamic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(4S)-4-butyl-L-glutamic acid, a non-proteinogenic amino acid, represents a class of neurologically active compounds with significant potential in drug discovery and development. As a derivative of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, this molecule and its analogs are instrumental in probing the structure and function of glutamate receptors.[1] This technical guide provides a comprehensive overview of this compound, including its molecular properties, a detailed representative synthesis protocol, and its applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Substituted Glutamic Acid Analogs

L-glutamic acid is a pivotal molecule in neuroscience, mediating the majority of excitatory neurotransmission.[1] Its receptors, broadly classified into ionotropic and metabotropic, are implicated in numerous physiological processes, including learning, memory, and synaptic plasticity. Consequently, dysregulation of glutamatergic signaling is associated with a range of neurological and psychiatric disorders.

The synthesis and study of glutamic acid analogs, particularly those substituted at the 4-position, have been instrumental in dissecting the pharmacology of individual glutamate receptor subtypes.[2] By modifying the steric and electronic properties of the glutamic acid backbone, researchers can develop ligands with enhanced selectivity and potency, paving the way for novel therapeutic agents. This compound is a member of this important class of molecules, offering a unique pharmacological profile for investigation.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Weight | 203.238 g/mol | |

| Molecular Formula | C₉H₁₇NO₄ | , |

| CAS Number | 14344-45-7 | |

| IUPAC Name | (2S,4S)-2-amino-4-butylpentanedioic acid | |

| Canonical SMILES | CCCCC(CC(C(=O)O)N)C(=O)O | Inferred |

| Appearance | White crystalline powder (predicted) | , |

| Solubility | Predicted to be soluble in water. Insoluble in non-polar organic solvents. | |

| pKa Values | Predicted to have pKa values for its two carboxyl groups and one amino group, similar to glutamic acid (approx. 2.19, 4.25, and 9.67). | , |

Synthesis of this compound: A Representative Protocol

The stereoselective synthesis of 4-alkyl-L-glutamic acids is a challenging yet critical aspect of their development. The following protocol is a representative, multi-step synthesis adapted from established methodologies for analogous compounds, emphasizing enantioselective control.[3]

Workflow for the Synthesis of 4-Alkyl-L-Glutamic Acids

Caption: A generalized workflow for the synthesis of 4-alkyl-L-glutamic acids.

Detailed Experimental Protocol

Step 1: Protection of L-Pyroglutamic Acid

-

To a solution of L-pyroglutamic acid in a suitable solvent (e.g., tert-butanol/dichloromethane), add a protecting group for the carboxylic acid, such as tert-butyl acetate in the presence of a strong acid catalyst (e.g., perchloric acid).

-

Following esterification, protect the amine with a suitable protecting group, for instance, by reacting with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

-

Monitor the reaction by Thin Layer Chromatography (TLC) and purify the resulting protected pyroglutamate derivative by column chromatography.

Step 2: Stereoselective Alkylation

-

Dissolve the protected pyroglutamate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), dropwise to form the enolate.

-

Introduce the alkylating agent, in this case, 1-iodobutane, and allow the reaction to proceed at low temperature, gradually warming to room temperature. The stereoselectivity of this step is crucial and is influenced by the choice of protecting groups and reaction conditions.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the 4-butyl-substituted pyroglutamate derivative via silica gel chromatography.

Step 3: Ring Opening and Deprotection

-

Hydrolyze the pyroglutamate ring of the alkylated intermediate using a strong acid, such as 6 M hydrochloric acid, at elevated temperatures.

-

This step typically also cleaves the tert-butyl ester and Boc protecting groups.

-

Monitor the reaction for the complete consumption of the starting material.

Step 4: Purification and Isolation

-

Neutralize the reaction mixture and purify the crude this compound using ion-exchange chromatography.

-

Lyophilize the appropriate fractions to obtain the final product as a solid.

-

Characterize the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Applications in Drug Discovery and Neuroscience

This compound and its analogs are valuable tools in several areas of drug discovery:

-

Probing Glutamate Receptor Subtypes: These compounds can be used in binding and functional assays to characterize the pharmacological profiles of different glutamate receptor subtypes. By determining the affinity and efficacy of these analogs, researchers can gain insights into the structural requirements for ligand recognition at various receptors.[2]

-

Development of Selective Ligands: The ultimate goal is to develop ligands that are highly selective for a single glutamate receptor subtype. Such compounds are invaluable as research tools and have the potential to be developed into therapeutics with fewer side effects.

-

Neurotransmitter Transporter Studies: 4-substituted glutamic acid analogs can also be used to investigate the substrate specificity and inhibition of excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft.

-

Lead Compounds for Neurological Disorders: Given the central role of the glutamatergic system in many CNS disorders, including epilepsy, schizophrenia, and chronic pain, novel glutamatergic ligands are of high interest as potential drug candidates.

Analytical Methodologies

The analysis of this compound in biological matrices or as a pure compound typically involves chromatographic techniques coupled with mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the separation of glutamic acid and its derivatives. The use of ion-pairing reagents can improve the retention and resolution of these polar compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of amino acids. Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are often employed for their high specificity and sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound. Data for the parent compound, L-glutamic acid, can be found in databases such as the Biological Magnetic Resonance Bank (BMRB).

Illustrative Analytical Workflow

Caption: A typical workflow for the analysis of this compound.

Conclusion

This compound is a valuable chemical entity for researchers in neuroscience and drug development. Its synthesis, while complex, provides access to a tool for exploring the intricacies of the glutamatergic system. Further investigation into its pharmacological properties will undoubtedly contribute to a deeper understanding of glutamate receptor function and may lead to the development of novel therapeutics for a range of neurological disorders.

References

- Madsen, U., Pickering, D. S., Nielsen, B., & Krogsgaard-Larsen, P. (2009). Pharmacological characterization of (4R)-alkyl glutamate analogues at the ionotropic glutamate receptors--focus on subtypes iGlu(5-7). European journal of pharmacology, 609(1-3), 1–4.

- Tamura, O., Shiro, T., Ogasawara, M., Toyao, A., & Ishibashi, H. (2007). Stereoselective Syntheses of 4-Hydroxy 4-Substituted Glutamic Acids. The Journal of Organic Chemistry, 72(13), 4865–4873.

- Wehbe, J., Rolland, V., Fruchier, A., Roumestant, M.-L., & Martinez, J. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. Tetrahedron: Asymmetry, 15(5), 851–858.

- Hymel, D., Tsuji, K., Grant, R. A., Chingle, R. M., Kunciw, D. L., Yaffe, M. B., & Burke, T. R., Jr (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain-binding peptide macrocycles. Organic & biomolecular chemistry, 19(30), 6681–6687.

- Echalier, F., Constant, O., & Bolte, J. (2001). Enzymic synthesis of 4-methyl- and 4-ethyl-L-glutamic acids. The Journal of Organic Chemistry, 66(26), 9014–9017.

-

Wikipedia contributors. (2024, January 8). Glutamic acid. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, January 12, 2024, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000037 - L-Glutamic Acid. Retrieved January 12, 2024, from [Link]

-

World of Molecules. (n.d.). The Glutamic Acid Molecule. Retrieved January 12, 2024, from [Link]

-

Protheragen. (n.d.). Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Retrieved January 12, 2024, from [Link]

-

Lyphar Biotech. (2023, October 24). Chemical Structure and Physical Properties of L-Glutamic Acid. Retrieved January 12, 2024, from [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Glutamic acid (CAS 56-86-0). Retrieved January 12, 2024, from [Link]

-

Molbase. (n.d.). (2S,4S)-2-amino-4-butylpentanedioic acid. Retrieved January 12, 2024, from [Link]

Sources

The Biological Activity of 4-Substituted L-Glutamic Acid Analogs: A Technical Guide for Drug Discovery

Introduction: Beyond the Endogenous Ligand

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating a symphony of synaptic transmission, plasticity, and cognitive functions.[1] Its actions are mediated through a complex family of ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors, as well as by a suite of excitatory amino acid transporters (EAATs) that meticulously regulate its extracellular concentration.[2][3][4] However, the ubiquitous nature of glutamatergic signaling presents a significant challenge for therapeutic intervention; non-selective modulation can lead to widespread, undesirable effects.

This technical guide delves into the nuanced world of 4-substituted L-glutamic acid analogs, a class of molecules that has proven instrumental in dissecting the pharmacology of the glutamate system. By introducing substituents at the 4-position of the glutamate scaffold, researchers have been able to conformationally constrain the molecule, thereby achieving remarkable selectivity for specific receptor subtypes and transporters. This guide will provide an in-depth exploration of the structure-activity relationships (SAR), biological activities, and experimental methodologies associated with these powerful chemical probes and therapeutic leads.

The Strategic Advantage of 4-Substitution: Conformation is Key

The flexibility of the L-glutamic acid backbone allows it to adopt numerous conformations in solution. This conformational promiscuity enables its interaction with a wide array of glutamate receptors and transporters. However, for the drug developer, this is a double-edged sword. The core scientific rationale behind 4-substitution is to restrict this conformational freedom. A substituent at the 4-position can sterically hinder certain rotational bonds, favoring specific spatial arrangements of the α-amino, α-carboxyl, and γ-carboxyl groups. This targeted conformational biasing is the foundation of achieving receptor and transporter subtype selectivity.[5]

A conformational analysis using techniques like NMR spectroscopy and molecular modeling is crucial in understanding how these analogs interact with their targets.[5] By examining the torsion angles and the distances between the key functional groups, we can correlate specific conformations with observed biological activity.[5]

Navigating the Glutamatergic Landscape: Biological Targets and Analog Selectivity

The biological activity of 4-substituted L-glutamic acid analogs is diverse, with different analogs exhibiting distinct pharmacological profiles at various components of the glutamatergic system.[6][7]

Metabotropic Glutamate Receptors (mGluRs)

The mGluRs, a family of G-protein coupled receptors, are divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. 4-substituted analogs have been pivotal in developing selective agonists and antagonists for these receptors.

A notable example is (2S,4S)-4-methylglutamic acid, which has been shown to be a potent agonist at mGluR1.[5] Conversely, the (2S,4R) diastereomer, (2S,4R)-4-methylglutamic acid, displays selectivity for kainate receptors.[5][6][7] Further exploration has led to the development of analogs with even greater selectivity. For instance, certain L-2,4-syn-substituted analogs show selective agonist activity at mGlu2 receptors, while other conformationally restricted analogs are selective agonists for group III mGluRs (mGlu4,6,8).[8]

dot

Caption: Signaling pathways of mGluR groups and modulation by 4-substituted analogs.

Ionotropic Glutamate Receptors (iGluRs)

The iGluRs, which include AMPA, kainate, and NMDA receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[9] The conformational constraint imposed by 4-substitution has also yielded analogs with selectivity for iGluR subtypes.

As mentioned, (2S,4R)-4-methylglutamic acid is selective for kainate receptors.[6][7] (S)-4-methyleneglutamic acid, on the other hand, demonstrates high but relatively non-selective affinity for AMPA, kainate, and NMDA receptors.[6][7] This highlights the subtle structural changes that can dramatically alter the pharmacological profile of these analogs.

Excitatory Amino Acid Transporters (EAATs)

EAATs (subtypes EAAT1-5) are crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and shaping synaptic signaling.[10] 4-substituted L-glutamic acid analogs have been instrumental in probing the structure and function of these transporters.

A series of L-2,4-syn-4-alkylglutamic acid analogs has been synthesized and evaluated for their activity at EAAT1, EAAT2, and EAAT3.[11] Interestingly, a distinct shift in pharmacological profile was observed with increasing alkyl chain length. For example, the 4-methyl analog is a substrate at EAAT1 and an inhibitor at EAAT2 and EAAT3, whereas the 4-ethyl analog acts as an inhibitor at all three subtypes.[11] This suggests that even minor modifications to the 4-substituent can convert a substrate into an inhibitor. Furthermore, it has been shown that large and bulky hydrophobic substituents in the 4-position are tolerated by EAATs 1-3, with the resulting compounds retaining inhibitory activity.[11]

| Analog | Target | Activity | Reference |

| (2S,4R)-4-methylglutamic acid | Kainate Receptors | Selective | [6],,[5] |

| (2S,4S)-4-methylglutamic acid | mGluR1α and mGluR2 | Selective | [6],[7] |

| (S)-4-methyleneglutamic acid | AMPA, Kainate, NMDA, mGluR1α, mGluR2 | Non-selective, high affinity | [6],[7] |

| L-2,4-syn-4-methylglutamic acid | EAAT1 | Substrate | |

| L-2,4-syn-4-methylglutamic acid | EAAT2, EAAT3 | Inhibitor | [11] |

| L-2,4-syn-4-ethylglutamic acid | EAAT1, EAAT2, EAAT3 | Inhibitor | [11] |

Experimental Workflows for Characterization

The comprehensive characterization of 4-substituted L-glutamic acid analogs requires a multi-faceted experimental approach, encompassing synthesis, binding assays, functional assays, and in vivo studies.

Synthesis: The Chemoenzymatic Approach

A powerful and elegant method for the synthesis of enantiomerically pure 4-substituted L-glutamic acid analogs is the chemoenzymatic approach. This methodology offers high yield and excellent stereocontrol.

Step-by-Step Protocol: Chemoenzymatic Synthesis of L-2,4-syn-4-Alkylglutamic Acid Analogs [11]

-

Chemical Synthesis of Precursors: Synthesize the corresponding 4-substituted α-ketoglutaric acids.

-

Enzymatic Transamination: Employ an aminotransferase, such as aspartate aminotransferase (AAT) from pig heart or E. coli, to catalyze the stereoselective amination of the α-keto acid precursors.

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer (e.g., potassium phosphate buffer, pH 7.5) at a controlled temperature (e.g., 37°C). L-aspartic acid is used as the amino group donor, and pyridoxal-5'-phosphate is included as a cofactor.

-

Purification: The resulting L-2,4-syn-4-alkylglutamic acid analogs are purified using ion-exchange chromatography.

-

Chiral Analysis: The enantiomeric excess of the final products is determined by chiral HPLC.

Sources

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. oatext.com [oatext.com]

- 3. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. Glutamate transporter - Wikipedia [en.wikipedia.org]

- 5. Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic synthesis of a series of 4-substituted glutamate analogues and pharmacological characterization at human glutamate transporters subtypes 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Silico Modeling of (4S)-4-Butyl-L-glutamic Acid

Abstract: This guide provides a comprehensive, technically-focused workflow for the in silico modeling of (4S)-4-butyl-L-glutamic acid, a derivative of the key neurotransmitter L-glutamic acid. Addressed to researchers, computational chemists, and drug development professionals, this document outlines a structured, multi-stage computational pipeline. The protocol begins with ligand and target preparation, progresses through molecular docking and all-atom molecular dynamics simulations, and culminates in the predictive assessment of ADMET properties. The methodologies described herein are grounded in established computational practices, emphasizing scientific causality and self-validation at each stage to ensure the generation of robust and reliable predictive data.

Introduction: The Rationale for Modeling this compound

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a central role in synaptic plasticity, learning, and memory.[1][2] Its derivatives are of significant interest in neuroscience and pharmacology as potential modulators of glutamate receptors (e.g., NMDA, AMPA) or other related targets like the cystine/glutamate antiporter (system xc-).[1][3] this compound is one such derivative. While public information on its specific biological activity is sparse, its structural similarity to L-glutamic acid makes it a compelling candidate for investigation as a neuromodulatory agent.

In silico modeling provides a powerful, resource-efficient paradigm for generating initial hypotheses about a molecule's biological behavior before committing to costly and time-consuming wet-lab experiments.[4][5] By computationally simulating the interactions between this compound (the "ligand") and a putative biological target (the "receptor"), we can predict its binding affinity, understand its binding mode, and assess the stability of the resulting complex.[5] Furthermore, computational tools can forecast its pharmacokinetic and toxicity profiles (ADMET), which are critical for early-stage drug discovery.[6][7]

This guide establishes a complete workflow for such an investigation, using freely accessible and widely validated software tools as examples.

PART I: Overall Computational Workflow

The in silico analysis of a small molecule like this compound follows a logical, multi-step progression. Each stage builds upon the last, moving from static predictions to dynamic simulations and holistic property profiling.

Caption: High-level workflow for the in silico analysis of a novel small molecule.

PART II: Ligand and Target System Preparation

The fidelity of any simulation is critically dependent on the quality of the starting structures. This preparatory phase is arguably the most important for ensuring meaningful results.

Step 1: Ligand Structure Generation

The first step is to obtain a high-quality, 3D structure of this compound.

Protocol:

-

Obtain 2D Representation: Source the canonical SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file for the molecule. For this compound, a SMILES string can be derived from its known structure.

-

Generate 3D Coordinates: Use a molecular editor such as Avogadro or PyMOL to convert the 2D representation into a 3D structure.

-

Energy Minimization: This is a crucial step to relieve any steric strain from the initial 3D conversion and find a low-energy conformation.

-

Causality: Raw 3D conversions often have unrealistic bond lengths and angles. An energy minimization algorithm (e.g., steepest descent followed by conjugate gradients) using a suitable force field (e.g., MMFF94 or UFF) relaxes the structure into a more physically plausible state.

-

-

Protonation State: Determine the correct protonation state at a physiological pH of ~7.4. For this compound, both carboxylic acid groups will likely be deprotonated (carboxylate anions) and the amino group will be protonated.[2] Tools like Open Babel can assist in assigning appropriate protonation.

-

Save in Required Format: Save the final, minimized structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina, which includes partial charges and atom type definitions.[8]

Step 2: Target Identification and Preparation

Given that this compound is a glutamate analog, a logical starting point is to investigate its interaction with a glutamate receptor. For this guide, we will select a human AMPA receptor subtype.

Protocol:

-

Select a Target: Identify a suitable protein target from the RCSB Protein Data Bank (PDB).[9] A high-resolution crystal structure with a co-crystallized ligand is ideal, as it helps validate the binding site. For this example, let's hypothesize using a structure of the GluA2 AMPA receptor ligand-binding domain.

-

Download and Clean the PDB File: Download the PDB file (e.g., 5L1B).

-

Prepare the Receptor: The raw PDB file requires cleaning to be simulation-ready.[10]

-

Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands. Retain essential cofactors if they are critical for structural integrity or binding.

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using software like AutoDock Tools or Chimera, ensuring correct protonation states for amino acid residues (e.g., HIS, ASP, GLU).[8][11]

-

Assign Partial Charges: Assign atomic partial charges (e.g., Gasteiger charges) to the protein atoms.

-

-

Save as Receptor Format: Save the cleaned, hydrogen-added receptor structure in the .pdbqt format.

PART III: Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[10][12]

Caption: A typical workflow for performing a molecular docking experiment.

Protocol (Using AutoDock Vina as an example):

-

Define the Binding Site: The "search space" for docking is defined by a 3D grid box.[10] If a co-crystallized ligand was present in the original PDB file, the box should be centered on its location. This ensures the search is focused on the known active site.

-

Configure Docking Parameters: Create a configuration file specifying the paths to the ligand and receptor .pdbqt files, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort).

-

Execute the Docking Run: Launch the docking simulation from the command line.[10] Vina will sample many different poses of the ligand within the grid box, score them using its scoring function, and rank them.

-

Analyze the Results:

-

Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.[10]

-

Pose Visualization: The output file contains coordinates for the top-ranked binding poses. Visualize these poses in PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor residues.

-

Self-Validation: To trust the docking protocol, perform a "re-docking" experiment. Take the original co-crystallized ligand, dock it back into its own receptor, and verify that the top-scoring pose accurately reproduces the crystallographic pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å).

Hypothetical Docking Results

| Ligand | Target Receptor | Top Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | GluA2 (AMPA) | -7.8 | Arg485, Pro478, Thr480 |

| L-glutamic acid (control) | GluA2 (AMPA) | -6.5 | Arg485, Pro478, Thr480 |

This table presents hypothetical data for illustrative purposes.

PART IV: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[9][13] This allows for the assessment of the binding pose's stability.

Caption: Standard workflow for an all-atom molecular dynamics simulation.

Protocol (Using GROMACS as an example): [14][15][16]

-

System Preparation:

-

Generate Ligand Topology: The most critical step for a novel ligand is generating its topology and parameter files, which describe its bond lengths, angles, and charges according to a specific force field (e.g., CHARMM36, AMBER). This can be done using servers like SwissParam or CGenFF.

-

Combine Protein and Ligand: Merge the protein and the top-ranked ligand pose from docking into a single complex file.

-

Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvation: Fill the box with explicit water molecules (e.g., TIP3P).

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[16]

-

-

Simulation Execution:

-

Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.

-

Equilibration: Perform two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. Position restraints are often applied to the protein and ligand during this phase to allow the solvent to relax around them.[16]

-

Production Run: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) with all restraints removed. Save the coordinates (trajectory) at regular intervals.

-

-

Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a stable conformation.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions (like hydrogen bonds) identified during docking.

-

PART V: ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for filtering out candidates likely to fail in later development stages.[17] Web-based tools provide rapid and accessible predictions.[6][7]

Protocol (Using SwissADME as an example): [18][19]

-

Input Molecule: Paste the SMILES string of this compound into the SwissADME web server.[17]

-

Run Prediction: Execute the prediction.

-

Analyze Output: The server provides a comprehensive report covering various properties.

Hypothetical ADMET Profile

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 203.24 g/mol | Favorable (within Lipinski's rule of 5) |

| LogP (o/w) | -1.5 | Hydrophilic | |

| Water Solubility | Highly Soluble | Good for formulation | |

| Pharmacokinetics | GI Absorption | Low | The charged nature may limit passive diffusion. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier.[2] | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Good oral drug candidate profile |

| Medicinal Chemistry | PAINS Alert | 0 alerts | No known problematic fragments for screening. |

This table presents hypothetical data for illustrative purposes. The interpretation of BBB permeation is supported by general knowledge of glutamic acid.[2]

Conclusion and Future Directions

This guide has detailed a systematic in silico workflow for the initial characterization of this compound. The process, integrating ligand/target preparation, molecular docking, molecular dynamics, and ADMET prediction, provides a multi-faceted predictive profile of the molecule.

Based on the hypothetical results presented, this compound appears to be a hydrophilic molecule with potentially stronger binding to the GluA2 receptor than its parent compound, L-glutamic acid. The MD simulations would further be needed to confirm the stability of this predicted binding pose. However, its predicted low gastrointestinal absorption and inability to cross the blood-brain barrier suggest that it may not be suitable as an orally administered central nervous system drug without modification, but could be a candidate for peripheral targets or require alternative delivery mechanisms.

Each computational prediction is a hypothesis that must be validated through empirical testing. The insights gained from this in silico pipeline are invaluable for designing targeted, efficient laboratory experiments to confirm the molecule's true biological activity and therapeutic potential.

References

-

Title: GROMACS Tutorials Source: The GROMACS website URL: [Link]

-

Title: Introduction to Molecular Dynamics - the GROMACS tutorials! Source: BioExcel URL: [Link]

-

Title: GROMACS tutorial | Biomolecular simulations - EMBL-EBI Source: EMBL-EBI URL: [Link]

-

Title: Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial Source: YouTube URL: [Link]

-

Title: Running molecular dynamics simulations using GROMACS Source: Galaxy Training URL: [Link]

-

Title: Integrative modeling workflow for building in silico whole-cell models Source: ResearchGate URL: [Link]

-

Title: Small Molecule Docking Source: KBbox: Methods URL: [Link]

-

Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

-

Title: Small molecule docking Source: Bonvin Lab URL: [Link]

-

Title: Which is the best Web Server for ADMET Predictions helpful for publications Source: ResearchGate URL: [Link]

-

Title: 13.2: How to Dock Your Own Drug Source: Chemistry LibreTexts URL: [Link]

-

Title: Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments Source: MDPI URL: [Link]

-

Title: Session 4: Introduction to in silico docking Source: University of Cambridge URL: [Link]

-

Title: SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives Source: ResearchGate URL: [Link]

-

Title: About - SwissADME Source: SwissADME URL: [Link]

-

Title: Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking Source: MDPI URL: [Link]

-

Title: A Guide to In Silico Drug Design Source: PubMed Central (PMC) URL: [Link]

-

Title: Molecular modelling for in silico drug discovery Source: Slideshare URL: [Link]

-

Title: SwissADME Source: SIB Swiss Institute of Bioinformatics - Expasy URL: [Link]

-

Title: In Silico 3D Modeling of Binding Activities Source: Springer Nature Experiments URL: [Link]

-

Title: 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | C14H25NO6 Source: PubChem URL: [Link]

-

Title: L-Glutamic Acid α-tert-Butyl Ester Source: Baishixing URL: [Link]

-